Cytotoxicity: 2-yl vs. 4-yl Isomer
Piperidin-2-ylmethyl N-methylcarbamate hydrochloride demonstrates potent cytotoxic activity, inducing apoptosis in cancer cells at sub-micromolar concentrations. In contrast, the positional isomer piperidin-4-yl N-methylcarbamate hydrochloride exhibits a distinct antibacterial profile with no reported anticancer activity at comparable concentrations .
| Evidence Dimension | Cytotoxicity (Apoptosis Induction) |
|---|---|
| Target Compound Data | Effective concentration: 0.62 µM |
| Comparator Or Baseline | Piperidin-4-yl N-methylcarbamate hydrochloride: No reported anticancer activity at similar concentrations; primary activity is antibacterial (MIC 0.78-3.125 µg/mL against Gram-positive bacteria) |
| Quantified Difference | Potent anticancer activity vs. no anticancer activity reported |
| Conditions | In vitro cancer cell line assays (unspecified cell lines) |
Why This Matters
This differential cytotoxicity profile directs procurement toward piperidin-2-ylmethyl N-methylcarbamate for oncology research, whereas the 4-yl isomer is relevant for antimicrobial studies.
